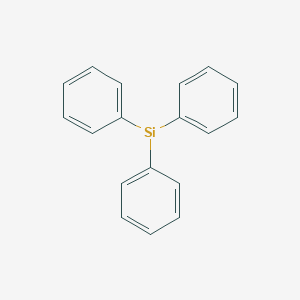

Triphenylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C18H15Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLZKLMROPIZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883583 | |

| Record name | Benzene, 1,1',1''-silylidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Aldrich MSDS] | |

| Record name | Triphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

789-25-3 | |

| Record name | Triphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1',1''-silylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1',1''-silylidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQL9QY2CS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of Triphenylsilane: A Journey into the Dawn of Organosilicon Chemistry

An in-depth exploration of the pioneering synthesis of triphenylsilane by Charles Friedel and James Crafts in 1865, detailing the historical context, experimental protocols, and the foundational significance of this discovery for the fields of chemistry and materials science.

Introduction

The mid-19th century marked a period of profound advancement in the understanding of chemical structures and reactivity. It was within this fertile scientific landscape that the field of organosilicon chemistry took its first breaths, largely through the collaborative efforts of French chemist Charles Friedel and American chemist James Mason Crafts. Their synthesis of this compound in 1865, a mere two years after their initial creation of the first organosilane, tetraethylsilane, stands as a landmark achievement.[1][2][3] This guide delves into the historical and technical details surrounding the discovery of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its origins.

Historical Context: The Nascent Field of Organosilicon Chemistry

Prior to the 1860s, the realm of silicon chemistry was confined to inorganic compounds. The groundbreaking work of Friedel and Crafts, beginning with their synthesis of tetraethylsilane in 1863, shattered these confines and laid the groundwork for a new subdiscipline of chemistry.[1][2] Their investigations into "organo-siliciums" were driven by a desire to understand the elemental nature of silicon and its analogies to carbon. The synthesis of this compound, with its three phenyl groups attached to a silicon atom, was a significant step in demonstrating the versatility of silicon in forming stable bonds with organic moieties.

The Pioneering Synthesis: A Detailed Examination

The inaugural synthesis of this compound was achieved through the reaction of mercury diphenyl with trichlorosilane. While the original 1865 publication in Comptes rendus hebdomadaires des séances de l'Académie des sciences provides a qualitative description, the detailed experimental protocol has been reconstructed based on the chemical principles and laboratory practices of the era.

Experimental Protocol: Synthesis of this compound (Friedel and Crafts, 1865)

Objective: To synthesize this compound by the reaction of mercury diphenyl with trichlorosilane.

Reactants:

-

Mercury diphenyl ((C₆H₅)₂Hg)

-

Trichlorosilane (HSiCl₃)

Procedure:

-

Reaction Setup: A sealed glass tube, a common apparatus for high-temperature reactions in the 19th century, was charged with mercury diphenyl and an excess of trichlorosilane. The use of a sealed tube was necessary to prevent the escape of the volatile trichlorosilane and to allow the reaction to proceed under pressure.

-

Heating: The sealed tube was heated in a furnace to a temperature of approximately 280-300°C for several hours. This elevated temperature was required to drive the reaction between the relatively unreactive mercury diphenyl and trichlorosilane.

-

Reaction: During the heating process, a double displacement reaction occurred, wherein the phenyl groups from mercury diphenyl were transferred to the silicon atom of trichlorosilane, and the chlorine atoms from trichlorosilane were transferred to the mercury atom. The primary product of this reaction was triphenylchlorosilane ((C₆H₅)₃SiCl), along with mercuric chloride (HgCl₂) and unreacted starting materials. The formation of this compound likely occurred in situ through the reduction of triphenylchlorosilane by the excess trichlorosilane present in the reaction mixture.

-

Isolation and Purification: After cooling, the sealed tube was carefully opened. The solid product mixture was then subjected to fractional distillation to separate the components based on their boiling points. This compound, being a relatively high-boiling solid, could be isolated from the more volatile components. Further purification would have likely involved recrystallization from a suitable solvent to obtain a pure crystalline product.

Reaction Scheme:

3 (C₆H₅)₂Hg + 4 HSiCl₃ → 2 (C₆H₅)₃SiH + 3 Hg₂Cl₂ + 2 SiCl₄ + H₂

Quantitative Data

While the original 1865 publication is not rich in quantitative data as modern chemical literature, subsequent characterization of this compound has provided precise physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₈H₁₆Si |

| Molecular Weight | 260.41 g/mol |

| Melting Point | 43-45 °C |

| Boiling Point | 340-342 °C at 760 mmHg |

| Appearance | White to off-white crystalline solid |

| Solubility | Insoluble in water; soluble in organic solvents |

Experimental Workflow

The logical flow of the original synthesis of this compound can be visualized as follows:

Caption: Workflow of the 1865 synthesis of this compound.

Significance and Legacy

The discovery of this compound by Friedel and Crafts was more than just the creation of a new chemical compound. It was a pivotal moment that helped to solidify the foundations of organosilicon chemistry. This early work demonstrated that silicon, like carbon, could form a variety of stable compounds with organic groups, opening up a vast new area of chemical exploration. The development of organosilane chemistry has since led to the creation of a wide array of materials with unique and valuable properties, including silicones, siloxanes, and other silicon-based polymers that are integral to countless industrial and consumer products today. The pioneering spirit of Friedel and Crafts in the 19th century continues to inspire modern research in materials science, catalysis, and drug development, where organosilicon compounds play an increasingly important role.

References

An In-depth Technical Guide to Triphenylsilane (CAS: 789-25-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsilane (Ph₃SiH), with CAS number 789-25-3, is a versatile and widely utilized organosilicon compound in modern organic synthesis. Its unique reactivity, stemming from the silicon-hydrogen bond, makes it a valuable reagent for a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key applications with illustrative experimental protocols. Particular emphasis is placed on its role as a reducing agent and a protecting group, areas of significant interest to researchers in synthetic chemistry and drug development. While not directly involved in biological signaling, its application in the synthesis of bioactive molecules through strategies like the carbon-silicon switch underscores its importance in the pharmaceutical sciences.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid at room temperature and is soluble in most common organic solvents.[1] It is known for its stability in air, though it is sensitive to moisture.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 789-25-3 | [2] |

| Molecular Formula | C₁₈H₁₆Si | [2] |

| Molecular Weight | 260.41 g/mol | [2] |

| Melting Point | 43-45 °C | [3] |

| Boiling Point | 152 °C at 2 mmHg | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥ 97% | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features and Assignments | Reference(s) |

| ¹H NMR | Multiplets in the aromatic region (δ ≈ 7.0-7.8 ppm) corresponding to the phenyl protons. A characteristic singlet for the Si-H proton (δ ≈ 5.4-5.6 ppm). | [5][6] |

| ¹³C NMR | Signals in the aromatic region (δ ≈ 128-136 ppm) corresponding to the phenyl carbons. | [7][8] |

| FTIR (cm⁻¹) | Strong Si-H stretching vibration around 2100-2200 cm⁻¹. Strong bands for Si-Phenyl bonds (~1430, ~1100 cm⁻¹). Aromatic C-H stretching (3100-3000 cm⁻¹). | [4][9] |

| Mass Spec. | Molecular ion peak (M⁺). Fragmentation pattern often involves the loss of phenyl groups. | [4][10] |

Synthesis and Purification

This compound is commonly synthesized via the reaction of a phenyl Grignard reagent with a silicon halide, such as trichlorosilane or silicon tetrachloride.[11][12]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from phenylmagnesium bromide and trichlorosilane.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Trichlorosilane

-

20% Sulfuric acid solution

-

Anhydrous ethanol

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether.

-

Reaction with Trichlorosilane: After the formation of the Grignard reagent is complete, cool the mixture and slowly add a solution of trichlorosilane in anhydrous diethyl ether, maintaining a controlled temperature.

-

Work-up: After the addition is complete, stir the reaction mixture for a further 2 hours. Quench the reaction by carefully adding the mixture to a 20% sulfuric acid solution. Separate the organic layer.

-

Isolation of Crude Product: Perform a reduced pressure distillation of the organic phase to obtain crude this compound.

-

Purification: Dissolve the crude product in warm anhydrous ethanol. Allow the solution to cool, which will induce crystallization. Filter the crystals and dry them to obtain pure this compound.

Key Applications in Organic Synthesis

This compound's utility in organic synthesis is primarily centered around its ability to act as a hydride donor.

Reducing Agent

This compound is a well-established reducing agent, often serving as a less toxic alternative to tin hydrides in radical reactions. It can reduce a variety of functional groups, including aldehydes, ketones, and esters.[13]

This compound, in the presence of a Lewis acid or a radical initiator, can efficiently reduce aldehydes and ketones to the corresponding alcohols.[14]

Experimental Protocol: Reduction of Benzophenone

This protocol outlines the reduction of benzophenone to diphenylmethanol using this compound.

Materials:

-

Benzophenone

-

This compound

-

Lewis acid catalyst (e.g., Tris(pentafluorophenyl)borane)

-

Anhydrous toluene

-

Standard work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve benzophenone and the Lewis acid catalyst in anhydrous toluene.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diphenylmethanol by column chromatography.

Protecting Group Chemistry

The triphenylsilyl group can be used as a protecting group for alcohols, forming triphenylsilyl ethers. These ethers are significantly more stable towards acidic hydrolysis than their trimethylsilyl (TMS) ether counterparts.[1]

Experimental Protocol: Protection of Benzyl Alcohol

This protocol details the protection of benzyl alcohol as its triphenylsilyl ether.

Materials:

-

Benzyl alcohol

-

This compound

-

Catalyst (e.g., a rhodium complex)

-

Anhydrous solvent (e.g., THF)

-

Standard work-up and purification reagents

Procedure:

-

To a solution of benzyl alcohol in anhydrous THF under an inert atmosphere, add the catalyst.

-

Add this compound to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the benzyl triphenylsilyl ether.

Hydrosilylation Reactions

This compound participates in hydrosilylation reactions, where the Si-H bond adds across a double or triple bond. This reaction is a powerful tool for the synthesis of organosilicon compounds and is typically catalyzed by transition metals, most commonly platinum complexes.[15][16]

Role in Drug Development

While this compound itself is not a therapeutic agent, its utility in organic synthesis makes it a valuable tool in drug discovery and development. Furthermore, the broader field of organosilicon chemistry has gained traction in medicinal chemistry through the concept of the "carbon-silicon switch" or bioisosterism.[5][17]

The Carbon-Silicon Switch (Bioisosterism)

In this strategy, a carbon atom in a known bioactive molecule is replaced by a silicon atom. This substitution can lead to improved pharmacological properties such as enhanced metabolic stability, increased lipophilicity, and altered potency and selectivity.[2][3] The subtle differences in bond lengths, angles, and electronic properties between carbon and silicon can lead to significant changes in the molecule's interaction with its biological target.

Silyl Ethers in Prodrug Strategies

Silyl ethers, formed from alcohols and silanes like this compound, can be employed in prodrug design.[18][19][20] The silyl ether linkage can be designed to be cleaved under specific physiological conditions (e.g., changes in pH), releasing the active drug at the target site. This approach can improve the drug's solubility, stability, and pharmacokinetic profile.[21]

Safety and Handling

This compound is an irritant to the skin and eyes.[22] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is stable under normal storage conditions but is moisture-sensitive.[2] Store in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a cornerstone reagent in organic synthesis with a broad spectrum of applications. Its role as a reducing agent and in the formation of stable protecting groups makes it indispensable for the synthesis of complex molecules, including active pharmaceutical ingredients. While its direct role in biological processes is not established, its application in the synthesis of silicon-containing drug candidates through bioisosteric replacement highlights its indirect but significant contribution to the field of drug development. This guide provides a foundational understanding of this compound for researchers and scientists, enabling them to leverage its synthetic potential in their work.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound(789-25-3) 13C NMR [m.chemicalbook.com]

- 8. Diphenylsilane(775-12-2) 13C NMR [m.chemicalbook.com]

- 9. gelest.com [gelest.com]

- 10. benchchem.com [benchchem.com]

- 11. gelest.com [gelest.com]

- 12. CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method - Google Patents [patents.google.com]

- 13. chemistry.msu.edu [chemistry.msu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 18. Incorporation and controlled release of silyl ether prodrugs from PRINT nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. conservancy.umn.edu [conservancy.umn.edu]

- 22. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical Properties of Triphenylsilane

This technical guide provides a comprehensive overview of the core physical properties of triphenylsilane, specifically its melting and boiling points. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work. This guide offers a compilation of reported values, detailed experimental protocols for the determination of these properties, and a visual representation of the general experimental workflow.

Core Physical Properties of this compound

This compound is a white to off-white crystalline solid at room temperature. Its key physical properties, the melting and boiling points, are summarized below. It is important to note that the boiling point of this compound is typically reported at reduced pressures to prevent decomposition at higher temperatures.

Data Presentation: Physical Properties of this compound

| Physical Property | Reported Values |

| Melting Point | 42-44 °C[1][2] |

| 43-45 °C[3][4] | |

| 44.0 to 46.0 °C[5] | |

| 42.0-48.0 °C[6] | |

| Boiling Point | 152 °C at 2 mmHg[3][4] |

| 159-163 °C at 3 mmHg[1][2] | |

| 184 °C at 6 mmHg[5] | |

| 252 °C (decomposes)[7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary tube method is a widely accepted and commonly used technique for this determination.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or similar) or a Thiele tube setup.[9]

-

Capillary tubes (sealed at one end).

-

Thermometer.

-

Mortar and pestle (if the sample is not a fine powder).

-

Heating oil (for Thiele tube method).

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powdered sample. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[1][10]

-

Apparatus Setup (Melting Point Apparatus): The capillary tube is placed into the sample holder of the melting point apparatus. The apparatus is then turned on, and the heating rate is adjusted.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing heating oil, making sure the rubber band is above the oil level to prevent it from softening and breaking.[2]

-

Determination:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to about 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[11]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.[1]

-

Boiling Point Determination under Reduced Pressure

For compounds that decompose at their atmospheric boiling point, such as this compound, the boiling point is determined at a reduced pressure (vacuum distillation).[12][13] The Siwoloboff method is a suitable micro-scale technique for this purpose.[5]

Apparatus:

-

Vacuum distillation apparatus, including a distillation flask, condenser, receiving flask, and a vacuum source (e.g., vacuum pump or water aspirator).[12]

-

Thermometer and a manostat or manometer to measure the pressure.

-

Heating mantle or oil bath.

-

Small test tube and a sealed capillary tube (for the Siwoloboff method).

Procedure (General Vacuum Distillation):

-

Apparatus Assembly: The this compound sample is placed in the distillation flask along with a boiling chip or a magnetic stir bar. The distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease. The thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser.

-

Pressure Reduction: The system is carefully evacuated to the desired pressure.

-

Heating and Distillation: The distillation flask is heated gently. The temperature is gradually increased until the liquid begins to boil and the vapor condenses in the condenser.

-

Boiling Point Reading: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a steady temperature reading on the thermometer as the distillate is collected in the receiving flask. The pressure within the system is also recorded.

Procedure (Siwoloboff Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

The test tube is attached to a thermometer and heated in a suitable bath (like a Thiele tube).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is then discontinued. The temperature at which the liquid is drawn up into the capillary tube is the boiling point at that pressure.[5]

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. labcomercial.com [labcomercial.com]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 6. westlab.com [westlab.com]

- 7. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 8. thinksrs.com [thinksrs.com]

- 9. Melting-point apparatus - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fisher-Johns Melting Point Apparatus [orgchemboulder.com]

- 12. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]

Triphenylsilane Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triphenylsilane in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a standardized methodology for determining solubility experimentally.

Core Topic: this compound Solubility Profile

This compound is a white to off-white solid organosilicon compound with the chemical formula (C₆H₅)₃SiH. Its solubility is a critical parameter in various applications, including organic synthesis, where it is used as a reducing agent, and in materials science.

Qualitative Solubility Data

General observations from chemical literature and supplier documentation indicate that this compound is soluble in most common organic solvents.[1] Specific qualitative descriptors are available for a few solvents, as summarized in the table below. It is important to note that this compound reacts with water and is sensitive to moisture.[2][3]

| Organic Solvent | IUPAC Name | Solubility Description | Citation(s) |

| Benzene | Benzene | Highly Soluble | [4] |

| Toluene | Toluene | Highly Soluble | [4] |

| Chloroform | Trichloromethane | Highly Soluble | [4] |

| Methanol | Methanol | Soluble | [3] |

| Dichloromethane | Dichloromethane | Data Not Available | |

| Tetrahydrofuran (THF) | Oxolane | Data Not Available | |

| Acetone | Propan-2-one | Data Not Available | |

| Ethyl Acetate | Ethyl ethanoate | Data Not Available | |

| Hexane | Hexane | Data Not Available | |

| Ethanol | Ethanol | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps or glass-stoppered flasks

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial or flask. The excess solid is crucial to ensure that the solution becomes saturated.

-

Accurately pipette a known volume of the organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This could range from several hours to 24 hours. It is advisable to perform preliminary tests to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the flask containing the dried this compound residue.

-

The mass of the dissolved this compound is the final weight of the flask minus the initial weight of the empty flask.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic/Chromatographic Method:

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance (UV-Vis) or peak area (HPLC, GC) of the standard solutions to create a calibration curve.

-

Measure the response of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

Safety Precautions:

-

Handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the organic solvents used.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical workflow for determining the solubility of a solid compound in an organic solvent.

References

Spectroscopic Data of Triphenylsilane: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for triphenylsilane, a key organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly insightful.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the phenyl protons, and a distinct signal for the silicon-hydride proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55-7.53 | Multiplet | 6H | Protons of the aromatic rings[1] |

| 7.45-7.42 | Multiplet | 3H | Protons of the aromatic rings[1] |

| 7.40-7.37 | Multiplet | 6H | Protons of the aromatic rings[1] |

| 5.56 | Singlet | 1H | Si-H |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound.

| Chemical Shift (δ) ppm | Assignment |

| 136.1 | Aromatic Carbon |

| 135.3 | Aromatic Carbon |

| 129.4 | Aromatic Carbon |

| 127.8 | Aromatic Carbon |

²⁹Si NMR Data

²⁹Si NMR is a specialized technique used to probe the silicon environment.

| Chemical Shift (δ) ppm | Assignment |

| -18 to -22 | Si |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for the Si-H and Si-Ph bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 3066 and 3016 | C-H stretching of aromatic rings[2] |

| 2110 | Si-H stretching |

| 1428 | C-H bending of aromatic rings[2] |

| 1117 | Si-Ph stretching[2] |

| 709 and 515 | Si-Ph bending[2] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Assignment |

| 260.1 | [M]⁺ (Molecular Ion) |

| 259.1 | [M-H]⁺ |

| 183.1 | [M-C₆H₅]⁺ |

| 105.1 | [Si(C₆H₅)]⁺ |

| 77.1 | [C₆H₅]⁺ |

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility and data quality.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for chemical shift referencing.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift referencing.

²⁹Si NMR Acquisition:

-

Spectrometer: A spectrometer equipped with a silicon-sensitive probe.

-

Pulse Program: Inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE).

-

Number of Scans: A significantly higher number of scans is typically required due to the low natural abundance and low gyromagnetic ratio of ²⁹Si.

-

Relaxation Delay: A longer relaxation delay (e.g., 10-30 s) is often necessary.

-

Referencing: Tetramethylsilane (TMS) is used as an external or internal standard (0 ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an EI source.

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Introduction Method: Direct insertion probe or gas chromatography (GC) inlet.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for the structural elucidation of this compound.

Caption: Experimental workflow for spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

Unveiling the Solid-State Architecture of Triphenylsilane: A Technical Guide

For Immediate Release

Palo Alto, CA – December 17, 2025 – This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of triphenylsilane (Ph₃SiH), a key reagent in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed structural data and the experimental protocols utilized for its determination.

This compound, a member of the organosilane family, features a central silicon atom bonded to three phenyl rings and one hydrogen atom. Its molecular structure and crystalline arrangement are fundamental to understanding its reactivity and physical properties. Through a meticulous review of crystallographic data, this guide presents a consolidated overview of its solid-state architecture.

Molecular Geometry

The molecular geometry of this compound is characterized by a tetrahedral arrangement around the central silicon atom. This configuration is dictated by the four covalent bonds formed by the silicon atom with three carbon atoms of the phenyl rings and one hydrogen atom. The steric bulk of the three phenyl groups leads to a propeller-like arrangement, influencing the overall molecular symmetry and packing in the crystal lattice.

Crystal Structure Analysis

The definitive determination of the crystal structure of this compound is accomplished through single-crystal X-ray diffraction. The following tables summarize the key crystallographic and geometric parameters obtained from this technique.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₈H₁₆Si |

| Formula Weight | 260.41 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.876(2) |

| b (Å) | 11.234(2) |

| c (Å) | 14.289(3) |

| α (°) | 96.14(3) |

| β (°) | 102.57(3) |

| γ (°) | 101.58(3) |

| Volume (ų) | 1488.1(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.162 |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| Si-C | 1.865(2) - 1.871(2) |

| Si-H | 1.48(3) |

| C-Si-C | 107.5(1) - 110.1(1) |

| C-Si-H | 108(1) - 111(1) |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through a standard and well-established experimental workflow.

Experimental workflow for single-crystal X-ray diffraction.

Methodology in Detail:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as ethanol or hexane.

-

Crystal Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

-

Validation and Deposition: The final refined structure is validated using crystallographic software to check for consistency and quality. The results, in the form of a Crystallographic Information File (CIF), are then deposited in a public database such as the Cambridge Structural Database (CSD) for access by the scientific community.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound, highlighting the tetrahedral coordination around the silicon atom.

Molecular structure of this compound.

This guide provides a foundational understanding of the crystal structure and molecular geometry of this compound. This information is critical for researchers leveraging this compound in various chemical applications, from fundamental organic synthesis to the development of novel pharmaceuticals and materials. The detailed experimental protocol also serves as a valuable reference for crystallographic studies of related organosilicon compounds.

Computational Insights into the Reactivity of Triphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsilane (Ph₃SiH) is a versatile reagent in organic synthesis, primarily recognized for its role as a radical-based reducing agent and its application in hydrosilylation reactions. Understanding the underlying mechanisms and energetics of its reactivity is crucial for optimizing existing synthetic protocols and designing novel chemical transformations. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction pathways, transition states, and thermodynamic and kinetic parameters associated with this compound's reactivity. This technical guide provides an in-depth overview of computational studies on this compound, focusing on its core reactivity patterns.

Core Reactivity Themes

Computational studies have largely focused on two key aspects of this compound's reactivity: its function as a hydrogen atom donor in radical reactions and its participation in hydrosilylation processes.

This compound in Radical Reactions

This compound is widely employed as a "tin-free" alternative to toxic tributyltin hydride for radical-mediated reductions. The efficacy of Ph₃SiH in these reactions is intrinsically linked to the strength of the silicon-hydrogen bond.

The homolytic bond dissociation energy (BDE) of the Si-H bond is a critical parameter that dictates the hydrogen-donating ability of this compound. A lower BDE facilitates the abstraction of the hydrogen atom by a radical species, thereby propagating the radical chain reaction. Computational studies have been instrumental in accurately determining the BDE of this compound and related silanes.

A systematic study of substituent effects on Si-H BDEs using various DFT functionals found that the B3P86 functional provides results in excellent agreement with experimental values[1]. The substitution of hydrogen atoms with phenyl groups is known to weaken the Si-H bond.

| Silane | Computational Method | Calculated Si-H BDE (kcal/mol) | Experimental Si-H BDE (kcal/mol) |

| SiH₄ | B3P86/6-311++G(2df,2p) | 92.5 | 92.3 ± 0.5 |

| PhSiH₃ | B3P86/6-311++G(2df,2p) | 88.9 | 88.2 ± 1.2 |

| Ph₂SiH₂ | B3P86/6-311++G(2df,2p) | 86.5 | 85.3 ± 1.2 |

| Ph₃SiH | B3P86/6-311++G(2df,2p) | 84.9 | 84.0 ± 1.2 |

| Et₃SiH | B3P86/6-311++G(2df,2p) | 91.3 | 90.9 ± 1.2 |

Table 1: Calculated and Experimental Si-H Bond Dissociation Energies (BDEs) of Selected Silanes.[1][2]

The fundamental step in many radical reactions involving this compound is the abstraction of its hydrogen atom by a carbon-centered or other radical. DFT calculations can model the potential energy surface of this process, identifying the transition state and determining the activation energy.

Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across a multiple bond (e.g., C=C or C≡C), is a cornerstone of organosilicon chemistry. This compound is a common reagent in these reactions, which can be initiated by various means, including photoinduction.

In photoinduced hydrosilylation, a photoinitiator, such as benzophenone, absorbs light and enters an excited triplet state. This excited state can then abstract a hydrogen atom from this compound, generating a silyl radical which initiates the hydrosilylation cascade. DFT calculations have been employed to investigate the Gibbs free energy changes (ΔG) for the key steps in this process.

Computational studies have shown that the initial hydrogen abstraction from this compound by the triplet benzophenone is a key step. The subsequent addition of the triphenylsilyl radical to an alkene is typically exothermic. The efficiency of the overall process is influenced by the relative energies of the various radical intermediates.[3][4]

| Reaction Step | Reactants | Products | ΔG (kcal/mol) |

| H-Abstraction | BP* (Triplet) + Ph₃SiH | Ketyl Radical + Ph₃Si• | -12.4 |

| Addition to Alkene | Ph₃Si• + CH₂=CH-R | Ph₃Si-CH₂-CH(•)-R | -19.8 |

| Chain Transfer | Ph₃Si-CH₂-CH(•)-R + Ph₃SiH | Ph₃Si-CH₂-CH₂-R + Ph₃Si• | -5.5 |

Table 2: Calculated Gibbs Free Energy Changes for Key Steps in the Photoinduced Hydrosilylation of an Alkene with this compound. (Calculated at the M06-2X/def2-TZVP level of theory).[5]

Computational Methodologies

The accuracy of computational studies on this compound reactivity is highly dependent on the chosen theoretical methods. This section outlines a typical computational protocol for such investigations.

Software

The Gaussian suite of programs (e.g., Gaussian 09 or Gaussian 16) is widely used for DFT calculations on molecules of this size.[6]

Density Functional Theory (DFT)

-

B3LYP: A popular hybrid functional that often provides a good balance between accuracy and computational cost for geometries and frequencies.

-

B3P86: This hybrid functional has been shown to provide highly accurate Si-H bond dissociation energies.[1]

-

M06-2X: A high-nonlocality functional that is well-suited for studying main-group thermochemistry and kinetics, including non-covalent interactions.[5]

-

Pople-style basis sets: 6-31G(d) is often used for initial geometry optimizations, while larger sets like 6-311+G(d,p) or 6-311++G(2df,2p) are employed for more accurate single-point energy calculations and BDE computations.[2]

-

def2 basis sets: Basis sets like def2-SVP and def2-TZVP are also commonly used, particularly with the M06-2X functional.[5]

Experimental Protocols

A typical computational workflow for studying a reaction involving this compound is as follows:

-

Geometry Optimization: The 3D structures of all reactants, products, intermediates, and transition states are optimized to find the lowest energy conformation on the potential energy surface. A common level of theory for this step is B3LYP/6-31G(d).

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. For minima (reactants, intermediates, products), all frequencies should be real. For a transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Transition State (TS) Search: Locating the transition state is often the most challenging part of the calculation. Methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or the Berny algorithm with an initial guess of the TS structure are commonly used.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.[7]

-

Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., M06-2X/def2-TZVP).

-

Thermochemical Analysis: From the calculated energies and vibrational frequencies, thermodynamic properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and the corresponding activation barriers (ΔH‡ and ΔG‡) can be determined.

Conclusion

Computational studies, particularly those employing DFT, provide invaluable insights into the reactivity of this compound. By calculating key parameters such as bond dissociation energies, activation energies, and reaction free energies, these theoretical investigations complement experimental findings and offer a deeper understanding of reaction mechanisms. This knowledge is instrumental for the rational design of new synthetic methodologies and the optimization of existing processes in academic and industrial research, including drug development where radical and hydrosilylation reactions are increasingly utilized. The continued development of computational methods promises to further enhance our predictive capabilities and accelerate the discovery of novel applications for this compound and other organosilicon compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.polito.it [iris.polito.it]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 3D Information-Theoretic Analysis of the Simplest Hydrogen Abstraction Reaction - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Triphenylsilane: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and key applications of triphenylsilane. The information is intended to equip laboratory personnel with the necessary knowledge to handle this reagent safely and effectively in a research and development setting.

This compound: Safety Data Sheet (SDS) Overview

This compound is a white to off-white solid organosilicon compound with the chemical formula (C₆H₅)₃SiH.[1] It is widely used in organic synthesis as a reducing agent.[1] While stable under normal conditions, it is crucial to be aware of its potential hazards.[2]

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are:

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[2][3][4]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[2][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₆Si | [2] |

| Molecular Weight | 260.41 g/mol | [5] |

| Appearance | White to off-white solid/powder/crystals | [1][2][6] |

| Melting Point | 43-47 °C (109-117 °F) | [1][7] |

| Boiling Point | 152 °C (306 °F) at 2 mmHg | [1] |

| Solubility | Soluble in most organic solvents. Insoluble in water. | [1][8] |

| Stability | Stable under normal conditions. Moisture sensitive. | [2][6] |

Handling and Storage

Proper handling and storage are essential to ensure safety and maintain the integrity of this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Minimize dust generation.[7] Use personal protective equipment (PPE) as detailed below.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents.[2] Store under an inert atmosphere.[6]

First Aid Measures

In case of exposure, follow these first-aid measures:

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [7] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention. | [7] |

Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized for its reducing properties. Below are detailed protocols for two of its key applications: the deoxygenation of an alcohol (via a Barton-McCombie type reaction) and the hydrosilylation of an alkene.

Deoxygenation of a Secondary Alcohol (Barton-McCombie Reaction)

This protocol describes the deoxygenation of a secondary alcohol by first converting it to a xanthate ester, followed by radical-mediated reduction using this compound.

Step 1: Formation of the Xanthate Ester

Materials:

-

Secondary alcohol (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Carbon disulfide (CS₂) (1.2 eq)

-

Methyl iodide (MeI) (1.5 eq)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add carbon disulfide dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Add methyl iodide and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the xanthate ester.

Step 2: Deoxygenation with this compound

Materials:

-

Xanthate ester (from Step 1) (1.0 eq)

-

This compound (1.5 eq)

-

Azobisisobutyronitrile (AIBN) (0.2 eq)

-

Toluene (anhydrous and degassed)

Procedure:

-

In a round-bottom flask, dissolve the xanthate ester in anhydrous and degassed toluene.

-

Add this compound and AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C).

-

Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the deoxygenated alkane.

Reaction Mechanism: Barton-McCombie Deoxygenation

Hydrosilylation of an Alkene

This protocol outlines the addition of this compound across a carbon-carbon double bond, a reaction that is typically catalyzed by a transition metal complex.

Materials:

-

Alkene (1.0 eq)

-

This compound (1.1 eq)

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst) (catalytic amount, e.g., 0.01 mol%)

-

Anhydrous and degassed solvent (e.g., toluene or dichloromethane)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the alkene and the anhydrous, degassed solvent.

-

Add the hydrosilylation catalyst.

-

Add the this compound dropwise to the stirred solution.

-

Stir the reaction at room temperature or heat as required. The optimal temperature will depend on the substrate and catalyst used.

-

Monitor the reaction by TLC or GC until the starting materials are consumed.

-

If necessary, quench the reaction (e.g., by adding a small amount of an alcohol to consume any remaining silane).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the alkylthis compound.[3]

Note on Work-up: The removal of residual this compound and its byproducts can sometimes be challenging due to similar polarities with the product.[3] Careful selection of chromatographic conditions is often necessary.

Conclusion

This compound is a valuable reagent in organic synthesis, but its handling requires adherence to strict safety protocols due to its irritant nature. This guide provides a foundation for the safe and effective use of this compound in a laboratory setting, including detailed experimental protocols for its key applications. Researchers should always consult the most up-to-date Safety Data Sheet before using this or any other chemical and perform a thorough risk assessment for their specific experimental setup.

References

- 1. chemistry.msu.edu [chemistry.msu.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. reddit.com [reddit.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Barton-McCombie Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

An In-depth Technical Guide to the Thermochemical Properties of Triphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of triphenylsilane (Ph₃SiH), a compound of significant interest in organic synthesis and materials science. This document collates available quantitative data, details relevant experimental methodologies, and presents logical relationships through diagrams to serve as a vital resource for researchers, scientists, and professionals in drug development.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. The following tables summarize the key quantitative data available.

| Property | Value | Method | Reference |

| Standard Enthalpy of Formation (Solid, 298.15 K) | Not experimentally determined | - | - |

| Enthalpy of Sublimation (298.15 K) | Not experimentally determined | - | - |

| Si-H Bond Dissociation Energy (BDE) | ~84 - 104 kcal/mol (general range for organosilanes) | Theoretical & Indirect Experimental | [1] |

Experimental Protocols

The determination of the thermochemical properties of solid organic compounds like this compound relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of an organosilicon compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔHc°) using a bomb calorimeter. For solid samples like this compound, a rotating-bomb method is often employed to ensure complete combustion and dissolution of the solid products.

Experimental Workflow: Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Detailed Steps:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a quartz crucible. A known mass of a combustion promoter, such as benzoic acid, is often added to ensure complete and rapid combustion.

-

Calorimeter Setup: The crucible is placed inside a stainless steel decomposition vessel (the "bomb"). The bomb is then sealed and pressurized with a high-purity oxygen to approximately 30 atm. A small amount of water is typically added to the bomb to dissolve the acidic combustion products.

-

Combustion: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The sample is ignited electrically via a fuse wire. The temperature of the water is monitored with high precision before, during, and after combustion.

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion (e.g., benzoic acid). The temperature change observed during the combustion of this compound, corrected for the heat from the fuse wire and any auxiliary materials, is used to calculate the energy of combustion. From this, the standard enthalpy of combustion is determined.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO₂(g), H₂O(l), and SiO₂(s, amorphous)). A rotating-bomb setup is particularly important for organosilicon compounds to ensure the final silicon-containing product (typically amorphous silica) is in a well-defined state.[2][3]

Knudsen Effusion Method for Enthalpy of Sublimation

The enthalpy of sublimation (ΔHsub°) is determined by measuring the vapor pressure of a substance as a function of temperature. For low-volatility solids like this compound, the Knudsen effusion method is a suitable technique.[4]

Experimental Workflow: Knudsen Effusion Method

Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.

Detailed Steps:

-

Sample Preparation and Setup: A small amount of solid this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area. The cell is then placed in a high-vacuum chamber.

-

Effusion Measurement: The cell is heated to a specific, constant temperature. In the high vacuum, the this compound sublimes, and the gaseous molecules effuse through the orifice. The rate of mass loss from the cell is measured over a period of time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where P is the vapor pressure, Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of this compound.

-

Temperature Dependence: The experiment is repeated at several different temperatures to obtain a set of vapor pressure values as a function of temperature.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is then determined from the Clausius-Clapeyron equation by plotting the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -ΔHsub°/R.[5][6]

Bond Dissociation Energy

The silicon-hydrogen (Si-H) bond dissociation energy (BDE) is a critical parameter for understanding the reactivity of this compound, particularly in radical reactions.

Factors Influencing Si-H Bond Dissociation Energy

Caption: Factors influencing the Si-H bond dissociation energy in this compound.

While a precise, directly measured experimental value for the Si-H BDE in this compound is not consistently reported, it is generally understood that the substitution of hydrogen atoms in silane (SiH₄) with organic groups affects the Si-H bond strength. Phenyl substituents are known to be bond-weakening compared to alkyl groups.[1] This is attributed to the electronegativity of the phenyl group and the stability of the resulting triphenylsilyl radical. However, the stabilization of the silyl radical by the phenyl groups is not as significant as the stabilization of a carbon-centered radical by an adjacent phenyl group. Theoretical studies and indirect experimental evidence place the Si-H BDE for triorganosilanes in the range of approximately 84-104 kcal/mol.[1]

Conclusion

This technical guide has summarized the key thermochemical properties of this compound, providing detailed experimental protocols for their determination. While direct experimental data for the enthalpy of formation and sublimation of this compound remains elusive, the methodologies outlined provide a clear path for future experimental work. The understanding of the Si-H bond dissociation energy, though not precisely quantified for this specific molecule, is informed by the general trends observed in organosilanes. This compilation of information serves as a valuable resource for researchers utilizing this compound in their work, enabling a deeper understanding of its energetic landscape.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. New approach to the combustion calorimetry of silicon and organosilicon compounds. Heats of formation of quartz, fluorosilicic acid, and hexamethyldisiloxane. [Rotating-bomb method; redetermination of combustion and formation heats of vinylidene fluoride polymer and benzotrifluoride] (Journal Article) | OSTI.GOV [osti.gov]

- 4. scranton.edu [scranton.edu]

- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 6. pubs.aip.org [pubs.aip.org]

triphenylsilane synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Triphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for synthesizing and purifying this compound, a versatile organosilicon compound. The information presented is intended to equip researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a clear understanding of the underlying chemical pathways.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Grignard reaction, which offers a robust and scalable method. Other reductive approaches are also employed.

Grignard Reaction

The Grignard reaction is a popular method for forming carbon-silicon bonds. In the synthesis of this compound, a phenyl Grignard reagent, such as phenylmagnesium bromide or phenylmagnesium chloride, is reacted with a silicon halide, typically trichlorosilane or silicon tetrachloride.[1][2][3]

Reaction Scheme:

3 C₆H₅MgBr + HSiCl₃ → (C₆H₅)₃SiH + 3 MgBrCl

or

4 C₆H₅MgBr + SiCl₄ → (C₆H₅)₄Si + 4 MgBrCl (followed by a reduction step)

This protocol is based on the reaction of phenylmagnesium bromide with trichlorosilane.[1]

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Trichlorosilane

-

1,2-Dibromoethane (initiator)

-

20% Sulfuric acid solution

-

Ice

Procedure:

-

Grignard Reagent Formation:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add a specific amount of magnesium turnings and anhydrous ether.

-

Prepare a solution of bromobenzene in anhydrous ether (e.g., in a 5:1 volume ratio).

-

Add a small amount of 1,2-dibromoethane to initiate the reaction.

-

Slowly add the bromobenzene solution to the magnesium suspension while maintaining the reaction temperature below 80°C. The addition should be completed over 2 to 2.5 hours.

-

After the addition is complete, reflux the mixture at approximately 85°C for a designated period to ensure complete reaction.

-

-

Reaction with Trichlorosilane:

-

Cool the Grignard reagent and filter it to remove any unreacted magnesium.

-

In a separate flask, prepare a mixture of trichlorosilane and anhydrous ether, maintaining a volume ratio of ether to trichlorosilane between 1.00:1 and 1.25:1.[1]

-

Cool this mixture using an ice-water bath.

-

Slowly add the filtered Grignard reagent to the trichlorosilane solution, carefully controlling the temperature.

-

After the addition is complete, stir the reaction mixture for 2 hours in a 20% sulfuric acid solution.[1]

-

-

Work-up and Isolation of Crude Product:

-

Separate the upper organic layer (ether phase).

-

Subject the organic phase to reduced pressure distillation to remove the ether and obtain the crude this compound.[1]

-

Reduction of Triphenylchlorosilane

This compound can also be synthesized by the reduction of triphenylchlorosilane. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[4][5] This method is particularly useful when triphenylchlorosilane is readily available.

Reaction Scheme:

4 (C₆H₅)₃SiCl + LiAlH₄ → 4 (C₆H₅)₃SiH + LiCl + AlCl₃

Materials:

-

Triphenylchlorosilane

-

Sodium borohydride

-

Acetonitrile

Procedure:

-

Dissolve triphenylchlorosilane in acetonitrile in a reaction flask under an inert atmosphere.

-

Add sodium borohydride to the solution at room temperature (20°C).

-

Stir the reaction mixture for approximately 15-30 minutes.[4]

-

Quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The purification of this compound is crucial to obtain a product of high purity, suitable for further applications. The primary methods for purification are recrystallization and distillation.

Recrystallization

Recrystallization is an effective method for purifying solid this compound from non-volatile impurities.[1][6][7]

This protocol details the purification of crude this compound using anhydrous ethanol.[1]

Materials:

-

Crude this compound

-

Anhydrous ethanol

Procedure:

-

In a constant temperature water bath at 40°C, slowly add the crude this compound to anhydrous ethanol. The mass ratio of crude this compound to anhydrous ethanol should be approximately 1:3.[1]

-

Stir the mixture until the solid is completely dissolved.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool to 20°C, and then further cool it to -10°C for 9 hours to induce crystallization.[1]

-

Collect the pure this compound crystals by filtration.

-

Dry the crystals under vacuum to remove any residual solvent.

Distillation

For liquid impurities or to obtain very high purity this compound, vacuum distillation can be employed.[8]

Procedure:

-

Set up a distillation apparatus suitable for vacuum distillation.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure to the desired level.

-

Heat the distillation flask to the boiling point of this compound at the applied pressure (e.g., 152°C at 2 mmHg).[8]

-

Collect the fraction that distills at the correct temperature and pressure.

Column Chromatography

Column chromatography can be used to separate this compound from byproducts with similar polarities.[9][10] The choice of stationary phase and eluent system is critical for achieving good separation.[10] For instance, a silica gel stationary phase with a non-polar eluent system like pentane with a small amount of toluene has been used.[10]

Data Summary